molecular formula C9H7N3O B13650138 Cinnoline-5-carboxamide

Cinnoline-5-carboxamide

Cat. No.: B13650138
M. Wt: 173.17 g/mol
InChI Key: AFPCHABCFYNOQI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cinnoline-5-carboxamide can be synthesized through various synthetic routes. One common method involves the intramolecular cyclization of 2-aminophenylpropionic acid via the diazonium salt . Another approach is the condensation of p-amino-benzene sulphonyl chloride with substituted 4-amino cinnoline-3-carboxamide, followed by intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic and non-catalytic amidation of carboxylic acid substrates .

Comparison with Similar Compounds

Cinnoline-5-carboxamide can be compared with other similar compounds, such as:

This compound is unique due to its specific substitution pattern and the resulting pharmacological activities .

Conclusion

This compound is a compound of significant interest in various scientific fields due to its diverse pharmacological activities and potential applications. Its synthesis, chemical reactions, and mechanism of action make it a valuable compound for further research and development.

Properties

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

cinnoline-5-carboxamide

InChI

InChI=1S/C9H7N3O/c10-9(13)7-2-1-3-8-6(7)4-5-11-12-8/h1-5H,(H2,10,13)

InChI Key

AFPCHABCFYNOQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CN=NC2=C1)C(=O)N

Origin of Product

United States

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